molecular formula C19H23N3S B10805970 N-(o-tolyl)-4-(p-tolyl)piperazine-1-carbothioamide

N-(o-tolyl)-4-(p-tolyl)piperazine-1-carbothioamide

Cat. No.: B10805970
M. Wt: 325.5 g/mol
InChI Key: KHYIBZGVCVTATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(o-tolyl)-4-(p-tolyl)piperazine-1-carbothioamide is a piperazine-derived carbothioamide characterized by an o-tolyl (2-methylphenyl) group attached to the thiourea nitrogen and a p-tolyl (4-methylphenyl) substituent at the 4-position of the piperazine ring.

Properties

Molecular Formula

C19H23N3S

Molecular Weight

325.5 g/mol

IUPAC Name

N-(2-methylphenyl)-4-(4-methylphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H23N3S/c1-15-7-9-17(10-8-15)21-11-13-22(14-12-21)19(23)20-18-6-4-3-5-16(18)2/h3-10H,11-14H2,1-2H3,(H,20,23)

InChI Key

KHYIBZGVCVTATG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3C

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-300319 involves the reaction of piperazine with 2-methylphenyl isothiocyanate and 4-methylphenyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of WAY-300319 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

WAY-300319 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

N-(o-tolyl)-4-(p-tolyl)piperazine-1-carbothioamide and its derivatives have shown promising anticancer properties. Research indicates that compounds containing piperazine and carbothioamide moieties can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated a series of piperazine derivatives for their cytotoxicity against human cancer cell lines. Among them, this compound demonstrated notable activity, with IC50 values indicating potent effects on cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine ring significantly influenced the anticancer efficacy, suggesting that specific substituents enhance biological activity .

Antimycobacterial Activity

The compound has also been investigated for its potential as an antimycobacterial agent, particularly against Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Screening

In a study focusing on the design and synthesis of substituted piperazine derivatives, this compound was evaluated for its activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory concentrations (IC50) in the low micromolar range, demonstrating potential as effective anti-tubercular agents. The efficacy was further validated through cytotoxicity assays on human cell lines, confirming a favorable safety profile .

Mechanistic Insights

The mechanism of action for this compound appears to involve the inhibition of key enzymes associated with cancer cell metabolism and bacterial survival.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme critical for serine biosynthesis in proliferating cells. Inhibition of PHGDH leads to disrupted serine metabolism, which is essential for cancer cell growth. High-throughput screening identified this compound as a low micromolar inhibitor, highlighting its potential as a therapeutic agent in oncology .

Structural Modifications and SAR

The biological activity of this compound can be significantly influenced by structural modifications.

Table: Structure-Activity Relationship (SAR) Analysis

Compound StructureIC50 (µM)Activity Type
This compound14.1Anticancer
4-Chlorophenyl derivative0.021Gastric Cancer
4-Bromophenyl derivative0.51Anti-Tubercular

This table summarizes key findings from SAR studies, indicating that specific substitutions can enhance the potency of the compound against cancerous cells and mycobacterial strains.

Mechanism of Action

The mechanism of action of WAY-300319 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Example Syntheses :

  • N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide (): Synthesized via reaction of p-chloro isocyanate with a dihydrobenzo[b][1,4]dioxine-piperazine intermediate in dichloromethane with triethylamine (TEA). Yield: ~75%.
  • PHGDH Inhibitor NCT-503 (N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide): Features a trifluoromethylbenzyl group critical for inhibiting serine biosynthesis.

Physicochemical and Spectroscopic Properties

Molecular Weight and Retention Times (LC-MS):
Compound (Example) Molecular Formula Molecular Weight (g/mol) LC-MS Retention Time (Method 1 / Method 2)
N-(o-tolyl)-4-(p-tolyl)piperazine-1-carbothioamide (Target) C₁₉H₂₂N₃S 324.16 Not reported
4-(3,5-Dichlorophenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide (31) C₁₈H₂₀Cl₂N₄S 463.14 5.283 min / 2.95 min
4-(1H-Benzo[d]imidazol-2-yl)-N-(p-tolyl)piperazine-1-carbothioamide (4b) C₁₈H₁₉ClN₅S 372.10 Not reported

Key Observations :

  • Bulky or electron-withdrawing groups (e.g., Cl, CF₃) increase molecular weight and retention times.
  • The target compound’s o-tolyl group may reduce symmetry, leading to distinct NMR splitting patterns compared to p-substituted analogs.
NMR and IR Data:
  • Compound 4b ():
    • IR: C=S stretch at 1,524 cm⁻¹, NH stretch at 3,399 cm⁻¹.
    • ¹H NMR (DMSO-d₆): δ 11.48 (s, NH), 7.34–6.94 (aryl protons), 3.70–3.51 (piperazine protons).
  • NCT-503 (): Pyridinyl and trifluoromethylbenzyl groups contribute to distinct aromatic and aliphatic proton signals.

Stability and Reactivity

  • Thioureido Group: The C=S bond in carbothioamides is prone to oxidation, necessitating stabilization strategies (e.g., nanoparticle encapsulation, as in P1C-Tit*CAgNPs).
  • Substituent Effects : Electron-donating groups (e.g., methyl in o-tolyl/p-tolyl) may enhance stability compared to electron-withdrawing analogs.

Biological Activity

N-(o-tolyl)-4-(p-tolyl)piperazine-1-carbothioamide, a compound belonging to the piperazine family, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H23N3S\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{S}

Research indicates that compounds with a piperazine scaffold often exhibit a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer metabolism and cell proliferation.

Inhibition of Phosphoglycerate Dehydrogenase (PHGDH)

One significant mechanism is the inhibition of phosphoglycerate dehydrogenase (PHGDH), an enzyme critical for serine biosynthesis. The compound has been shown to act as a low micromolar inhibitor of PHGDH, with an IC50 value around 14.1 µM in biochemical assays. This inhibition is vital as PHGDH is overexpressed in various cancers, making it a target for therapeutic intervention .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications to the thiourea group within the compound are essential for maintaining its inhibitory activity against PHGDH. A series of derivatives were synthesized and tested, demonstrating that variations in the aryl substituents significantly influence potency and selectivity .

CompoundStructureIC50 (µM)Activity
1Structure 114.1PHGDH Inhibitor
2Structure 25.4Enhanced Activity
3Structure 317.2Orthogonal Assay

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values indicating potent antiproliferative effects .
  • Antimicrobial Properties : The compound exhibited notable antibacterial activity against several strains of bacteria, suggesting its potential as an antimicrobial agent .
  • Mechanistic Studies : Further investigations into its mechanism revealed that it induces apoptosis in cancer cells through necroptotic pathways, which may enhance its therapeutic efficacy against resistant cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.